molecular formula C18H25N5O B12227596 4-(3-{[(6-Tert-butylpyridazin-3-yl)oxy]methyl}pyrrolidin-1-yl)-2-methylpyrimidine

4-(3-{[(6-Tert-butylpyridazin-3-yl)oxy]methyl}pyrrolidin-1-yl)-2-methylpyrimidine

Cat. No.: B12227596
M. Wt: 327.4 g/mol
InChI Key: CHKNRNNXZCUJQE-UHFFFAOYSA-N
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Description

4-(3-{[(6-Tert-butylpyridazin-3-yl)oxy]methyl}pyrrolidin-1-yl)-2-methylpyrimidine is a complex organic compound with a unique structure that combines pyridazine, pyrrolidine, and pyrimidine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-{[(6-Tert-butylpyridazin-3-yl)oxy]methyl}pyrrolidin-1-yl)-2-methylpyrimidine typically involves multiple steps, starting from commercially available precursors. One common route involves the following steps:

    Formation of the Pyridazine Moiety: The synthesis begins with the preparation of 6-tert-butylpyridazine, which is achieved through the reaction of tert-butylhydrazine with a suitable dicarbonyl compound under acidic conditions.

    Attachment of the Pyrrolidine Ring: The next step involves the formation of the pyrrolidine ring by reacting the pyridazine derivative with a suitable pyrrolidine precursor in the presence of a base.

    Formation of the Pyrimidine Ring: The final step involves the cyclization of the intermediate with a suitable pyrimidine precursor under basic conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

4-(3-{[(6-Tert-butylpyridazin-3-yl)oxy]methyl}pyrrolidin-1-yl)-2-methylpyrimidine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrimidine ring, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Formation of corresponding pyridazine N-oxides.

    Reduction: Formation of reduced pyridazine derivatives.

    Substitution: Formation of alkylated or acylated pyrimidine derivatives.

Scientific Research Applications

4-(3-{[(6-Tert-butylpyridazin-3-yl)oxy]methyl}pyrrolidin-1-yl)-2-methylpyrimidine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Used in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 4-(3-{[(6-Tert-butylpyridazin-3-yl)oxy]methyl}pyrrolidin-1-yl)-2-methylpyrimidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate
  • 6-((3-(4-(tert-Butoxycarbonyl)piperazin-1-yl)propyl)(methyl)amino)quinoline-4-carboxylic acid

Uniqueness

4-(3-{[(6-Tert-butylpyridazin-3-yl)oxy]methyl}pyrrolidin-1-yl)-2-methylpyrimidine is unique due to its combination of pyridazine, pyrrolidine, and pyrimidine rings, which confer specific chemical and biological properties not found in other similar compounds. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C18H25N5O

Molecular Weight

327.4 g/mol

IUPAC Name

3-tert-butyl-6-[[1-(2-methylpyrimidin-4-yl)pyrrolidin-3-yl]methoxy]pyridazine

InChI

InChI=1S/C18H25N5O/c1-13-19-9-7-16(20-13)23-10-8-14(11-23)12-24-17-6-5-15(21-22-17)18(2,3)4/h5-7,9,14H,8,10-12H2,1-4H3

InChI Key

CHKNRNNXZCUJQE-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=CC(=N1)N2CCC(C2)COC3=NN=C(C=C3)C(C)(C)C

Origin of Product

United States

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